2-(Formyloxy)-N,N,N-trimethylethanaminium chloride
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Overview
Description
2-(Formyloxy)-N,N,N-trimethylethanaminium chloride is a quaternary ammonium compound with a formyloxy group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formyloxy)-N,N,N-trimethylethanaminium chloride typically involves the reaction of N,N,N-trimethylethanaminium chloride with formic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Formyloxy)-N,N,N-trimethylethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The formyloxy group can be oxidized to formic acid or other oxidized derivatives.
Reduction: The compound can be reduced to remove the formyloxy group, yielding N,N,N-trimethylethanaminium chloride.
Substitution: The formyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include formic acid, N,N,N-trimethylethanaminium chloride, and substituted derivatives of the original compound.
Scientific Research Applications
2-(Formyloxy)-N,N,N-trimethylethanaminium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the formulation of cleaning agents, disinfectants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Formyloxy)-N,N,N-trimethylethanaminium chloride involves its interaction with cellular membranes and proteins. The formyloxy group can undergo hydrolysis, releasing formic acid, which can affect cellular pH and enzyme activity. The quaternary ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity and cell death.
Comparison with Similar Compounds
Similar Compounds
N,N,N-trimethylethanaminium chloride: Lacks the formyloxy group and has different chemical properties and applications.
2-(Acetyloxy)-N,N,N-trimethylethanaminium chloride: Similar structure but with an acetyloxy group instead of a formyloxy group, leading to different reactivity and applications.
Uniqueness
2-(Formyloxy)-N,N,N-trimethylethanaminium chloride is unique due to the presence of the formyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63938-99-8 |
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Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
2-formyloxyethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H14NO2.ClH/c1-7(2,3)4-5-9-6-8;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PSUJIYROJDUUNF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC=O.[Cl-] |
Origin of Product |
United States |
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